

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Methyl-1-pentanol

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Compound of Interest

Compound Name: 4-Methyl-1-pentanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for **4-Methyl-1-pentanol** (isohexyl alcohol). The information is presented in a structured format to facilitate its use in research, drug development, and various scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermochemical properties, and a visualization of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **4-Methyl-1-pentanol**. Due to the limited availability of direct experimental data for this specific isomer, some values have been estimated using established group contribution methods, such as the Joback method. These estimations provide reliable approximations for use in modeling and calculations.

Table 1: General and Physical Properties of **4-Methyl-1-pentanol**

Property	Value	Source
Molecular Formula	C6H14O	--INVALID-LINK--
Molecular Weight	102.17 g/mol	--INVALID-LINK--
CAS Number	626-89-1	--INVALID-LINK--
Boiling Point	160-165 °C	--INVALID-LINK--
Density	0.821 g/mL at 25 °C	--INVALID-LINK--
Vapor Pressure	1.7 mmHg at 25 °C	--INVALID-LINK--

Table 2: Enthalpy and Entropy Data for **4-Methyl-1-pentanol**

Property	Value (kJ/mol)	Method	Source
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	60.47	Experimental	--INVALID-LINK--
Standard Enthalpy of Formation (liquid, $\Delta_f H^\circ_{\text{liq}}$)	-396.2 (estimated)	Joback Method	Calculated
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	-335.73 (estimated)	Joback Method	Calculated
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	-3965 (estimated)	-	--INVALID-LINK--[1]
Standard Molar Entropy (liquid, S°_{liq})	285.3 (estimated)	Joback Method	Calculated
Standard Molar Entropy (gas, S°_{gas})	399.8 (estimated)	Joback Method	Calculated

Table 3: Heat Capacity of **4-Methyl-1-pentanol**

Property	Value (J/mol·K)	Temperature (K)	Method	Source
Liquid Heat Capacity (Cp,liq)	235.1 (estimated)	298.15	Joback Method	Calculated
Ideal Gas Heat Capacity (Cp,gas)	175.4 (estimated)	298.15	Joback Method	Calculated

Experimental Protocols

A crucial thermochemical parameter for any fuel or combustible material is its enthalpy of combustion. The following section details the experimental protocol for determining the standard enthalpy of combustion of **4-Methyl-1-pentanol** using bomb calorimetry.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

This procedure follows the general principles of bomb calorimetry, adapted for a liquid alcohol sample.

1. Apparatus and Materials:

- Oxygen bomb calorimeter
- Benzoic acid (standard for calibration)
- **4-Methyl-1-pentanol** (high purity)
- Gelatin capsules or a suitable crucible for liquid samples
- Fuse wire (platinum or similar)
- Oxygen cylinder with pressure regulator
- Digital thermometer with high resolution (± 0.001 °C)

- Stirrer
- Balance (accurate to ± 0.0001 g)
- Deionized water

2. Calibration of the Calorimeter: The heat capacity of the calorimeter must be determined by combusting a known amount of a standard substance, typically benzoic acid.

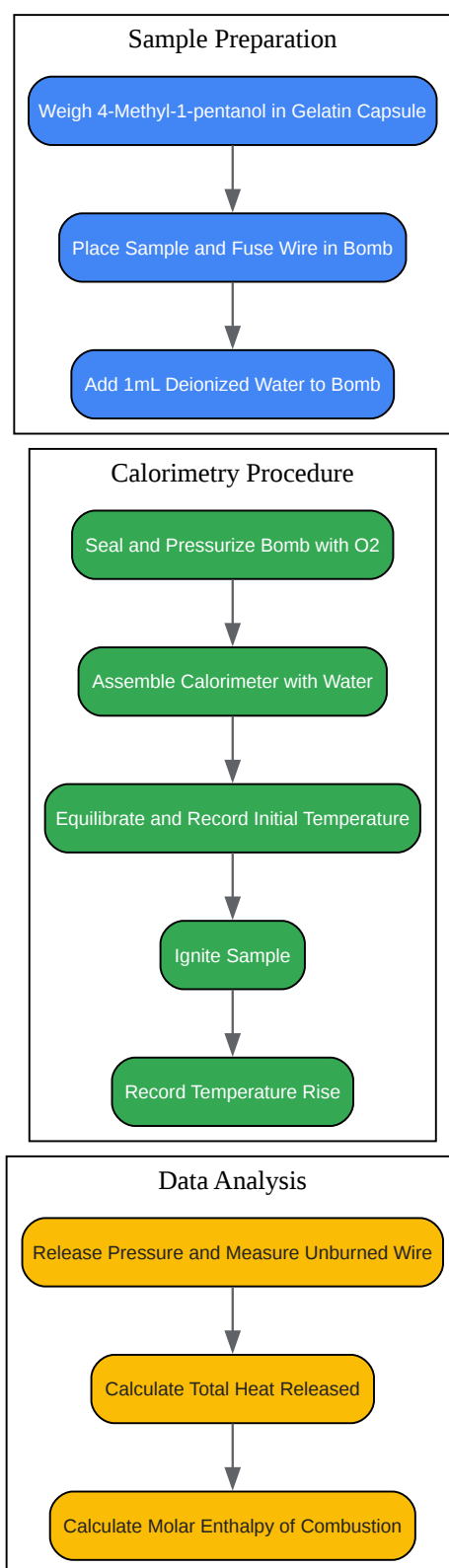
- Accurately weigh approximately 1 g of benzoic acid into a crucible.
- Place the crucible in the bomb, and attach a piece of fuse wire of known length and mass, ensuring it is in contact with the benzoic acid pellet.
- Add approximately 1 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
- Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a precisely known mass of deionized water (typically 2000 g).
- Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.
- Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes to establish a baseline.
- Ignite the sample by passing an electric current through the fuse wire.
- Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
- After the experiment, release the pressure from the bomb and measure the length of any unburned fuse wire.
- Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid and the measured temperature rise, correcting for the heat released by the combustion of the fuse wire.

3. Combustion of **4-Methyl-1-pentanol**:

- Accurately weigh a gelatin capsule.
- Add approximately 0.5-0.8 g of **4-Methyl-1-pentanol** to the capsule and seal it.
- Place the sealed capsule in the crucible within the bomb.
- Follow the same procedure as for the benzoic acid calibration (steps 2c-2j).
- Calculate the total heat released during the combustion of the **4-Methyl-1-pentanol** sample.
- The standard enthalpy of combustion ($\Delta_c H^\circ$) can then be calculated by dividing the heat released by the number of moles of **4-Methyl-1-pentanol** combusted.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of combustion of **4-Methyl-1-pentanol**.



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Figure 1: Experimental workflow for determining the enthalpy of combustion.

This guide provides a foundational understanding of the thermochemical properties of **4-Methyl-1-pentanol**. For more in-depth research and applications, it is recommended to consult the primary literature and specialized databases. The use of estimated data should be acknowledged in any subsequent work.

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References

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Email: info@benchchem.com